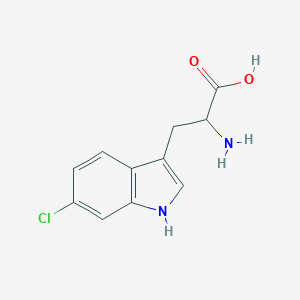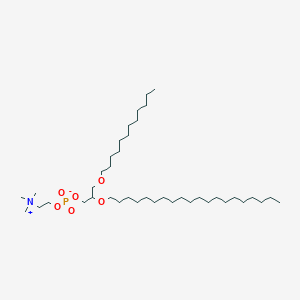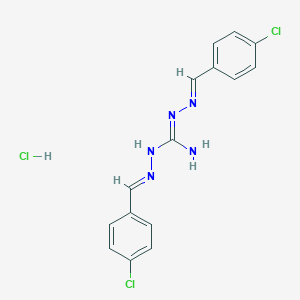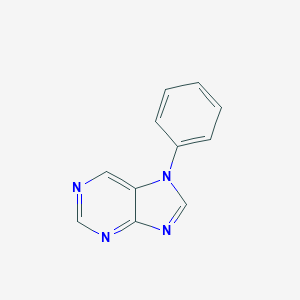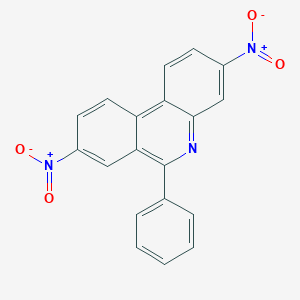
3,8-Dinitro-6-phenylphenanthridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenanthridine derivatives, including compounds similar to 3,8-Dinitro-6-phenylphenanthridine, has been achieved through various methods. Notably, transition-metal-free, visible-light-induced cyclization techniques have been developed, utilizing arylsulfonyl chlorides with 2-isocyanobiphenyls under oxidant-free conditions (Gu et al., 2014). Additionally, methods involving oxidative cyclization of 2-isocyanobiphenyls with specific reagents under metal-free conditions have been explored to synthesize phenanthridine derivatives (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of phenanthridine derivatives, including 3,8-dibromo-substituted derivatives, showcases significant features such as extended π-conjugation, which influences their chemical reactivity and physical properties (Chen et al., 2010). The synthesis and characterization of such compounds provide insight into their molecular geometry, electronic distribution, and potential interaction sites for further chemical reactions.
Chemical Reactions and Properties
Phenanthridine derivatives undergo various chemical reactions, including radical addition, cyclization, and alkylarylation processes, that enable the functionalization of the phenanthridine core and the introduction of diverse substituents (Xu et al., 2014). These reactions are crucial for modifying the chemical properties of phenanthridine derivatives for specific applications.
Physical Properties Analysis
The physical properties of phenanthridine derivatives, such as luminescence, are influenced by their molecular structure. The incorporation of specific functional groups or the formation of conjugated polymers with phenanthridine units can lead to materials with high quantum yields and reversible optical responses to environmental changes (Chen et al., 2010).
Chemical Properties Analysis
The chemical properties of phenanthridine derivatives, including reactivity towards electrophiles, nucleophiles, and radicals, are shaped by their electronic structure and molecular geometry. Studies have shown that phenanthridine derivatives can participate in oxidative radical reactions, alkoxycarbonylation, and arylative cyclization, demonstrating their versatility in synthetic chemistry (Pan et al., 2014).
Aplicaciones Científicas De Investigación
Boron Neutron Capture Therapy (BNCT)
3,8-Dinitro-6-phenylphenanthridine is a potential boronated phenanthridinium derivative for use in BNCT, a type of cancer treatment (Ghaneolhosseini, Tjarks, & Sjöberg, 1997).
Antimicrobial Activity and DNA Interaction
Phenanthridinium drugs, which include 3,8-Dinitro-6-phenylphenanthridine derivatives, can intercalate between DNA base pairs and exhibit antimicrobial activity (Wakelin & Waring, 1974).
Antiparasitic/Antitumor Properties
Phenanthridine derivatives, including those containing 3,8-Dinitro-6-phenylphenanthridine, have been studied for their efficient DNA binding capability and potential antiparasitic and antitumor properties in the 21st century (Tumir, Radić Stojković, & Piantanida, 2014).
Base-Promoted Homolytic Aromatic Substitution (BHAS) Reactions
6-Aroylated phenanthridines, which can be derived from 3,8-Dinitro-6-phenylphenanthridine, are used in BHAS reactions, important in synthetic chemistry (Leifert, Daniliuc, & Studer, 2013).
Optoelectronic Applications
The properties of conjugated polyketimine containing 3,8-diamino-6-phenylphenanthridine can be tuned using supramolecular engineering concepts, potentially important for optoelectronic applications (Iwan et al., 2008).
Antiviral Action
Phenanthridinium compounds, including those based on 3,8-Dinitro-6-phenylphenanthridine, inhibit the development of bacteriophages and influenza A virus (Dickinson et al., 1953).
Diagnostics
A complex based on phenylphenanthridine (pphent), which may include 3,8-Dinitro-6-phenylphenanthridine, exhibits outstanding performance and is a candidate for substituting commercially available Ru-based labels in diagnostics (Fernández-Hernández et al., 2016).
Luminescent Chemosensors
Phenanthridine-containing conjugated polymers, which can be synthesized from derivatives like 3,8-Dinitro-6-phenylphenanthridine, are used as luminescent chemosensor materials (Chen, Li, & Bo, 2010).
Photoredox-Catalyzed Reactions
The synthesis of 6-(difluoromethyl)- and 6-(1,1-difluoroalkyl)phenanthridines using visible-light photoredox conditions, with 3,8-Dinitro-6-phenylphenanthridine as a potential precursor, allows for the synthesis of various substituted phenanthridine products in good to excellent yield (Zhang, Tang, & Dolbier, 2015).
Safety And Hazards
3,8-Dinitro-6-phenylphenanthridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers One of the relevant papers on 3,8-Dinitro-6-phenylphenanthridine is "N-Assisted CPh–H Activation in 3,8-Dinitro-6-phenylphenanthridine. New C, N-Cyclometalated Compounds of Pt(II): Synthesis, Structure and Luminescence Studies" . This paper discusses the synthesis of 3,8-Dinitro-6-phenylphenanthridine and its properties.
Propiedades
IUPAC Name |
3,8-dinitro-6-phenylphenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIEAMONAJOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003002 | |
| Record name | 3,8-Dinitro-6-phenylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dinitro-6-phenylphenanthridine | |
CAS RN |
82921-86-6 | |
| Record name | 3,8-Dinitro-6-phenylphenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82921-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dinitro-6-phenylphenanthridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082921866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,8-Dinitro-6-phenylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-dinitro-6-phenylphenanthridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





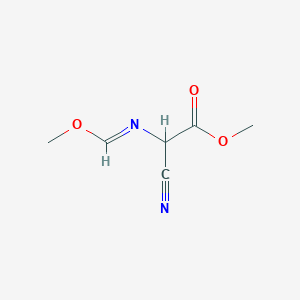
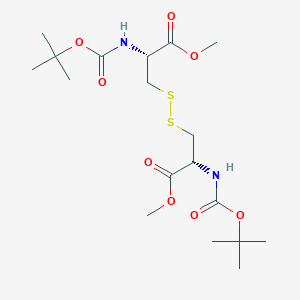
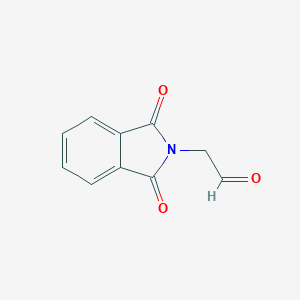
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
